molecular formula C11H23NO3 B12443890 tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate

tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate

Cat. No.: B12443890
M. Wt: 217.31 g/mol
InChI Key: BPLDQMXXYMKQPW-YGPZHTELSA-N
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Description

tert-Butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol under specific conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Another method involves the reaction of Boc anhydride with ethanol, followed by the addition of ammonia solution and subsequent stirring at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of organic solvents and controlled temperatures is crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl esters, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate is used as a protecting group for amines. It is also utilized in the synthesis of complex organic molecules, including tetrasubstituted pyrroles .

Biology and Medicine: This compound has applications in the development of pharmaceuticals and biologically active molecules. It is used in the synthesis of N-Boc-protected anilines, which are intermediates in the production of various drugs .

Industry: In the industrial sector, this compound is used as a chemical reagent in the production of fine chemicals and specialty materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in hydrogen bonding and other interactions that stabilize the structure of the target molecules .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate is unique due to its specific structure, which includes a hydroxy group and a methylpentan-2-yl moiety. This structure imparts distinct reactivity and stability, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate

InChI

InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8?,9-/m1/s1

InChI Key

BPLDQMXXYMKQPW-YGPZHTELSA-N

Isomeric SMILES

CCC(C)[C@@H](CO)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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